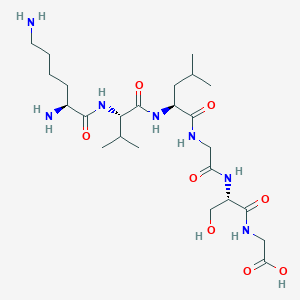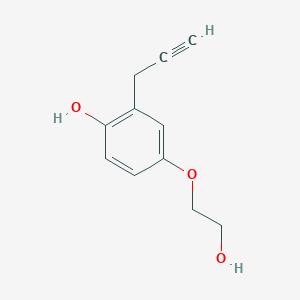![molecular formula C30H32Br2O2Si2 B14177856 {(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane] CAS No. 922736-78-5](/img/structure/B14177856.png)
{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is a complex organic compound characterized by its unique structure, which includes ethoxydimethylsilyl groups and bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 2-(ethoxydimethylsilyl)phenylacetylene: This intermediate is synthesized by reacting 2-bromoethoxydimethylsilane with phenylacetylene in the presence of a palladium catalyst.
Bromination of 1,4-bis(phenylethynyl)benzene: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent to introduce bromine atoms at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bromine or N-Bromosuccinimide (NBS): Used for bromination.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Chemical Engineering: Employed in the development of new catalysts and reaction mechanisms.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene involves its interaction with various molecular targets and pathways. The ethoxydimethylsilyl groups can enhance the compound’s solubility and stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound useful in designing molecules with specific binding affinities and reactivities.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the ethoxydimethylsilyl and bromine substituents, resulting in different reactivity and applications.
1,4-Bis[2-(trimethylsilyl)phenylethynyl]benzene: Similar structure but with trimethylsilyl groups instead of ethoxydimethylsilyl groups, affecting its solubility and reactivity.
2,5-Dibromo-1,4-diphenylbenzene: Similar bromine substitution but lacks the ethynyl and silyl groups, leading to different chemical properties.
Uniqueness
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is unique due to the combination of ethoxydimethylsilyl groups and bromine atoms, which confer specific solubility, stability, and reactivity properties. This makes it a valuable compound for various advanced applications in scientific research and industry.
Properties
CAS No. |
922736-78-5 |
|---|---|
Molecular Formula |
C30H32Br2O2Si2 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
[2-[2-[2,5-dibromo-4-[2-[2-[ethoxy(dimethyl)silyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]-ethoxy-dimethylsilane |
InChI |
InChI=1S/C30H32Br2O2Si2/c1-7-33-35(3,4)29-15-11-9-13-23(29)17-19-25-21-28(32)26(22-27(25)31)20-18-24-14-10-12-16-30(24)36(5,6)34-8-2/h9-16,21-22H,7-8H2,1-6H3 |
InChI Key |
HARFNSVIEQXMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=CC=C1C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3[Si](C)(C)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
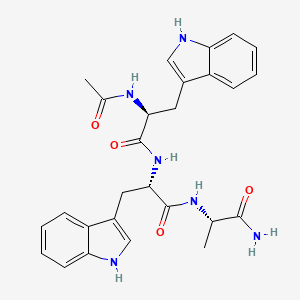

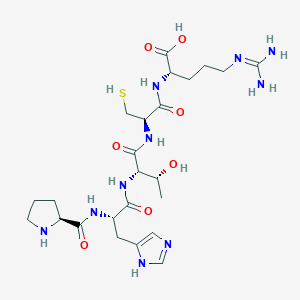
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
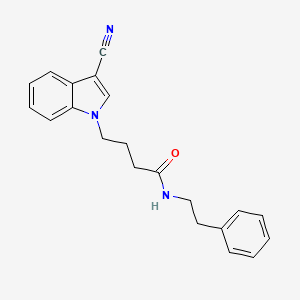
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
